molecular formula C11H13FOS B8077281 5-(2-Fluorophenyl)sulfanylpentanal

5-(2-Fluorophenyl)sulfanylpentanal

Cat. No.: B8077281
M. Wt: 212.29 g/mol
InChI Key: CEFVQTAPRVVHAX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)sulfanylpentanal is a synthetic organic compound featuring a fluorophenyl group linked via a sulfanylpentanal chain. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate or building block in the design of novel therapeutic agents. The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity . While specific biological data for this compound is not extensively documented in public sources, research on structurally similar compounds provides strong indications of its research value. Compounds sharing the 5-(fluorophenyl)sulfanylpentane scaffold have been investigated as key precursors and intermediates in the synthesis of molecules that target various biological pathways . Furthermore, the broader class of organo-fluorine compounds has demonstrated a wide range of biological activities, including potential as oral hypoglycemic agents . The molecular framework of this compound suggests its utility in exploring new chemical spaces for developing central nervous system (CNS) agents and other therapeutic candidates, aligning with modern drug discovery efforts that utilize heterocycles and complex peptidomimetics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to leverage this compound as a versatile building block for constructing more complex, biologically relevant structures in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)sulfanylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-8H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVQTAPRVVHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)F)SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2 Fluorophenyl Sulfanylpentanal

Retrosynthetic Analysis of the Target Compound

A retrosynthetic approach to 5-(2-Fluorophenyl)sulfanylpentanal allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. This analysis primarily focuses on the disconnection of the key carbon-sulfur bond and the elaboration of the pentanal moiety.

Disconnection Strategies for the Carbon-Sulfur Bond in Thioether Formation

The central C–S bond of the thioether is the most logical point for initial disconnection. Two primary strategies emerge from this analysis, paralleling the main methods of thioether synthesis. google.com

Strategy A: Nucleophilic Substitution (SN2 Pathway): The most common approach involves disconnecting the bond between the sulfur atom and the alkyl chain. This retrosynthetic step identifies 2-fluorothiophenol (B1332064) as the sulfur nucleophile (or its conjugate base, the thiolate) and a five-carbon electrophile bearing a leaving group (X) at the terminal position, such as 5-halopentanal. This is a classic SN2 type disconnection. acsgcipr.org

Strategy B: Metal-Catalyzed Cross-Coupling: An alternative disconnection occurs at the aryl C–S bond. This suggests a reaction between a sulfur-containing pentanal derivative (HS-(CH₂)₄-CHO) and an activated 2-fluorophenyl electrophile, such as 2-fluoro-1-iodobenzene or 2-fluoro-1-bromobenzene. This pathway typically requires a metal catalyst, such as palladium or copper, to facilitate the cross-coupling of the aryl halide with the thiol. libretexts.org

Given the ready availability and high nucleophilicity of thiols, Strategy A is often the more direct and cost-effective approach for synthesizing simple alkyl aryl thioethers.

Methodological Approaches for Pentanal Carbon Chain Elaboration

From 5-Halopentanal: A straightforward approach utilizes a commercially available 5-halopentanal (e.g., 5-chloropentanal (B1584631) or 5-bromopentanal). This allows for direct S-alkylation with 2-fluorothiophenol. However, the presence of the reactive aldehyde requires careful reaction control to avoid side reactions.

From a Protected Aldehyde: To circumvent the reactivity of the aldehyde, a precursor with a protected carbonyl group, such as 5-bromopentanal (B1354046) dimethyl acetal (B89532), can be used. The thioether is formed first, followed by acidic hydrolysis to deprotect the acetal and reveal the aldehyde. nih.gov

From a Primary Alcohol: A common and highly effective strategy involves the late-stage introduction of the aldehyde via oxidation. The synthesis would proceed by coupling 2-fluorothiophenol with a 5-halo-1-pentanol to form 5-(2-fluorophenyl)sulfanylpentan-1-ol. This intermediate alcohol is then selectively oxidized to the target aldehyde. This method avoids potential complications from a free aldehyde during the C-S bond formation step.

Strategic Introduction of the 2-Fluorophenyl Group

The introduction of the 2-fluorophenyl moiety is most strategically accomplished by using 2-fluorothiophenol as a key starting material. bldpharm.comthieme-connect.de This compound incorporates both the required aromatic ring and the sulfur atom. Its thiol proton is acidic (pKa ~10-11), allowing for easy formation of the highly nucleophilic thiolate anion with a suitable base. rsc.org This thiolate can then be used in nucleophilic substitution reactions as outlined in Strategy A.

Alternatively, in a metal-catalyzed approach (Strategy B), one could start with 2-fluorobenzene or a derivative and form the C-S bond, but this is generally a more complex route for this specific target. libretexts.org

Development and Optimization of Novel Synthetic Pathways

Building on the retrosynthetic analysis, the development of a robust synthetic pathway requires careful optimization of reaction conditions for key steps.

Optimized Reaction Conditions for Thioether Synthesis

The formation of the aryl-alkyl thioether bond is the critical step. The conditions must be optimized to ensure high yield and purity.

Nucleophilic Substitution (SN2): This is the most probable pathway for synthesizing the target molecule. The reaction involves the S-alkylation of 2-fluorothiophenol with an electrophilic five-carbon chain. Key parameters to optimize include the base, solvent, and temperature. Strong bases are not typically required; common choices include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the SN2 reaction. nih.gov

Catalyst/Base Electrophile Solvent Temperature (°C) Yield (%) Reference
K₂CO₃ 5-Bromopentanal DMF Room Temp - 50 >90 (Typical) General Knowledge
NaOH 5-Chloropentan-1-ol Ethanol (B145695)/Water Reflux >85 (Typical) General Knowledge
NaH 5-Bromopentanal Acetal THF 0 - Room Temp >95 (Typical) acsgcipr.org

Metal-Catalyzed Cross-Coupling: While less direct for this target, metal-catalyzed methods are powerful for creating C-S bonds, especially with less reactive substrates. libretexts.org Copper- and palladium-catalyzed reactions are most common. These reactions typically require a base, a suitable ligand to stabilize the metal center, and elevated temperatures. jove.comyoutube.com

Catalyst Ligand Base Solvent Temperature (°C) Reference
Cu(OTf)₂ None - Dichloromethane (B109758) 25 jove.com
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 110 libretexts.org
Fe-Catalyzed - - - - libretexts.org

Selective Aldehyde Functional Group Introduction and Protection/Deprotection Strategies

The aldehyde is a highly reactive functional group, susceptible to oxidation, reduction, and nucleophilic attack. nih.gov Its management is critical to a successful synthesis.

Selective Introduction: If the synthesis proceeds via the 5-(2-fluorophenyl)sulfanylpentan-1-ol intermediate, a selective oxidation is required. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are necessary. Common choices include Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Protection/Deprotection: In a synthetic route where the C-S bond is formed in the presence of the carbonyl group, the aldehyde may need to be protected. Acetals are excellent protecting groups for aldehydes as they are stable to basic, nucleophilic, and reductive conditions but are easily removed with mild aqueous acid. nih.gov The most common method involves reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal.

Protecting Group Formation Conditions Cleavage Conditions Stability Reference
Dimethyl Acetal Methanol, H⁺ H₃O⁺ Basic, Nucleophiles, Reductants nih.gov
1,3-Dioxolane (Cyclic Acetal) Ethylene Glycol, H⁺ H₃O⁺ Basic, Nucleophiles, Reductants
1,3-Dithiane (Thioacetal) 1,3-Propanedithiol, H⁺ HgCl₂, H₂O or Raney Ni Acidic, Basic, Nucleophiles

The use of a thioacetal as a protecting group is also possible and offers stability in acidic conditions where simple acetals might be cleaved. However, their removal requires specific reagents like mercuric chloride (HgCl₂) or desulfurization with Raney Nickel.

Multi-Component Coupling Approaches for Convergent Synthesis

The direct construction of complex molecules from simple, readily available starting materials in a single step is a primary goal of modern synthetic chemistry. Multi-component reactions (MCRs) are powerful tools for achieving this, offering high atom and step economy. For the synthesis of this compound, a hypothetical convergent MCR could involve the simultaneous coupling of three key fragments: a source of the 2-fluorophenylthio group, a five-carbon aldehyde precursor, and a suitable coupling partner.

While a specific three-component reaction for the direct synthesis of this compound is not prominently described in the literature, related methodologies for the synthesis of aryl alkyl thioethers provide a strong basis for the development of such a process. For instance, a copper-catalyzed three-component reaction has been reported for the synthesis of aryl alkyl thioethers from aryldiazonium salts, a sulfur dioxide surrogate (DABSO), and alkyl bromides. nih.govrsc.org This approach avoids the use of foul-smelling thiols.

Adapting this to the target molecule, a plausible three-component strategy could be envisioned as depicted below:

Component 1 Component 2 Component 3 Potential Catalyst/Reagents Target Bond Formations
2-Fluorobenzenediazonium saltSulfur source (e.g., DABSO)5-Bromopentanal or a protected precursorCopper catalyst, reducing agent (e.g., Zinc)C-S and S-Alkyl bonds

A significant challenge in this hypothetical MCR would be the stability and compatibility of the aldehyde functional group under the reaction conditions. The use of a protected aldehyde, such as a diethyl acetal, on the alkyl bromide component would likely be necessary to prevent undesired side reactions. The subsequent deprotection would then yield the final product.

Regioselectivity and Chemoselectivity Considerations in Synthetic Transformations

The synthesis of this compound from simpler precursors necessitates careful control over both regioselectivity and chemoselectivity.

Regioselectivity:

The formation of the 2-fluorophenylsulfanyl moiety is a key step where regioselectivity is paramount. A common approach to forming this linkage is through a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, 2-fluorothiophenol would be the ideal nucleophile; however, its synthesis can be challenging. A more practical approach involves the reaction of a sulfur nucleophile with a di-substituted benzene (B151609) ring, such as 1,2-difluorobenzene (B135520) or 1-fluoro-2-halobenzene.

In the reaction of a thiol with 1,2-difluorobenzene, the substitution can occur at either the 1- or 2-position. The regiochemical outcome is influenced by the electronic effects of the fluorine atoms and the nature of the nucleophile. Generally, nucleophilic attack is favored at the position that best stabilizes the intermediate Meisenheimer complex. Computational studies have been employed to predict the regioselectivity in SNAr reactions, often by calculating the relative stabilities of the isomeric σ-complex intermediates. numberanalytics.comorganic-chemistry.org

Substrate Nucleophile Potential Products Factors Influencing Regioselectivity
1,2-Difluorobenzene5-Mercaptopentan-1-ol2-(5-Hydroxypentylthio)fluorobenzene and 1-(5-Hydroxypentylthio)fluorobenzeneElectronic stabilization of the Meisenheimer complex, solvent effects.
1-Fluoro-2-chlorobenzene5-Mercaptopentan-1-ol2-(5-Hydroxypentylthio)fluorobenzene and 1-Chloro-2-(5-hydroxypentylthio)benzeneThe better leaving group ability of chloride versus fluoride (B91410) under certain conditions.

Chemoselectivity:

A significant chemoselective challenge in the synthesis of this compound is the selective oxidation of a primary alcohol to an aldehyde in the presence of a thioether group. Thioethers are susceptible to oxidation to sulfoxides and sulfones, often under the same conditions used for alcohol oxidation. epo.orgyoutube.com

To achieve the desired transformation, a mild and selective oxidizing agent is required. Several reagents have been developed for this purpose. For example, o-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP) are known to oxidize primary alcohols to aldehydes with high selectivity, often leaving thioether functionalities intact, particularly when the reaction is carried out under controlled conditions. epo.orgyoutube.com Another highly selective method involves the use of trichloroisocyanuric acid in the presence of catalytic TEMPO, which rapidly oxidizes primary alcohols while being much less reactive towards secondary alcohols and other functional groups. organic-chemistry.org

Substrate Oxidizing Agent Desired Product Potential Byproduct Selectivity
5-(2-Fluorophenyl)sulfanylpentan-1-olo-Iodoxybenzoic acid (IBX)This compound5-(2-Fluorophenyl)sulfinylpentanalHigh selectivity for the alcohol oxidation can be achieved. youtube.com
5-(2-Fluorophenyl)sulfanylpentan-1-olDess-Martin Periodinane (DMP)This compound5-(2-Fluorophenyl)sulfinylpentanalExcellent selectivity under anhydrous conditions.
5-(2-Fluorophenyl)sulfanylpentan-1-olTEMPO/Trichloroisocyanuric acidThis compound5-(2-Fluorophenyl)sulfinylpentanalHigh chemoselectivity for primary alcohols. organic-chemistry.org
5-(2-Fluorophenyl)sulfanylpentan-1-olManganese Dioxide (MnO₂)This compound5-(2-Fluorophenyl)sulfinylpentanalGenerally compatible with thioethers, but typically selective for allylic or benzylic alcohols. youtube.com

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals. numberanalytics.com The synthesis of this compound can be made more environmentally benign by considering several aspects.

Solvent Choice:

Many traditional SNAr reactions employ polar aprotic solvents such as DMF, DMAc, or NMP. organic-chemistry.org These solvents have come under scrutiny due to their toxicity. Greener alternatives are actively being sought. Polyethylene glycol (PEG) has been shown to be an effective and recyclable solvent for SNAr reactions. epo.org Other more environmentally friendly solvents include anisole, sulfolane, and in some cases, water or ethanol, especially when combined with microwave heating. organic-chemistry.org

Catalysis:

The use of catalysts can significantly improve the efficiency and reduce the environmental impact of a synthesis. For the C-S bond formation step, if a cross-coupling approach is chosen over SNAr, the use of earth-abundant and less toxic metal catalysts such as copper or iron is preferable to palladium. acsgcipr.org Furthermore, developing catalytic systems that operate under milder conditions (lower temperatures, atmospheric pressure) reduces energy consumption.

Atom Economy:

Multi-component reactions, as discussed in section 2.2.3, are inherently green as they maximize the incorporation of starting material atoms into the final product, thus minimizing waste. Even in a stepwise synthesis, choosing reactions with high atom economy is a key principle. For example, using elemental sulfur as a sulfur source in some modern synthetic methods is a step towards waste valorization, as sulfur is an abundant industrial byproduct. rsc.orgresearchgate.net

Waste Reduction:

The choice of reagents can dramatically impact waste generation. The use of stoichiometric, heavy-metal-based oxidants like chromium reagents generates toxic waste. In contrast, catalytic oxidation systems, such as those using TEMPO with a co-oxidant like sodium hypochlorite, or even aerobic oxidations, generate significantly less hazardous waste. organic-chemistry.org

Green Chemistry Principle Application in Synthesis of this compound Examples/Benefits
Use of Greener SolventsReplacing DMF or NMP in the SNAr step.Use of PEG, anisole, or sulfolane; reduces toxicity and environmental impact. epo.orgorganic-chemistry.org
Use of Safer ReagentsAvoiding toxic thiols and heavy metal oxidants.Using odorless sulfur surrogates; employing IBX or catalytic TEMPO for oxidation instead of chromium reagents. nih.govepo.orgorganic-chemistry.org
CatalysisEmploying efficient and recyclable catalysts.Use of copper or iron catalysts for C-S bond formation; development of reusable solid-supported catalysts. acsgcipr.org
Atom EconomyDesigning convergent and MCR-based routes.A three-component coupling would significantly reduce waste compared to a lengthy linear synthesis. nih.gov
Waste ValorizationUsing industrial byproducts as starting materials.Potential use of elemental sulfur as the sulfur source. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 5 2 Fluorophenyl Sulfanylpentanal

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo condensation, oxidation, and reduction reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde in 5-(2-fluorophenyl)sulfanylpentanal is electrophilic and readily undergoes nucleophilic addition. youtube.com A variety of carbon and heteroatom nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.com The reactivity of the aldehyde can be influenced by the thioether and the fluorinated aryl group, though the primary reactions are characteristic of aldehydes.

Common nucleophilic addition reactions include the addition of Grignard reagents to form secondary alcohols, and the addition of cyanide to form cyanohydrins. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent(s) Product
Methylmagnesium bromide 1. CH₃MgBr, THF2. H₃O⁺ 1-(2-Fluorophenyl)sulfanylhexan-5-ol
Sodium cyanide 1. NaCN, H₂SO₄2. H₂O 2-Hydroxy-6-(2-fluorophenyl)sulfanylhexanenitrile

This table presents illustrative examples based on the general reactivity of aldehydes, as specific experimental data for this compound is not available in the cited literature.

Condensation Reactions, Including Aldol (B89426) and Knoevenagel Processes

The aldehyde functionality of this compound can participate in condensation reactions, which are crucial for forming carbon-carbon bonds. In an aldol condensation, the enolate of one molecule of the aldehyde could add to the carbonyl group of another, though this self-condensation might be less favorable. Of greater synthetic utility are crossed aldol condensations with other carbonyl compounds or Knoevenagel condensations with active methylene (B1212753) compounds. wikipedia.orgnih.gov

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an acidic methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.orgsci-hub.se This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. wikipedia.org

Table 2: Examples of Condensation Reactions

Reaction Type Reagent(s) Product
Knoevenagel Malonic acid, piperidine, pyridine (E)-7-(2-Fluorophenyl)sulfanylhept-2-enoic acid
Knoevenagel Ethyl acetoacetate, piperidine, acetic acid Ethyl (E)-2-acetyl-7-(2-fluorophenyl)sulfanylhept-2-enoate

This table presents illustrative examples based on the general reactivity of aldehydes, as specific experimental data for this compound is not available in the cited literature.

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The presence of the thioether group, which is also susceptible to oxidation, requires careful selection of reagents to achieve chemoselectivity.

For selective oxidation of the aldehyde to 5-(2-fluorophenyl)sulfanylpentanoic acid, mild oxidizing agents are preferred to avoid oxidation of the sulfur atom. khanacademy.orglibretexts.org Reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Pinnick oxidation conditions (sodium chlorite (B76162) with a scavenger) are known to selectively oxidize aldehydes in the presence of other oxidizable functional groups. libretexts.orgyoutube.com

Selective reduction of the aldehyde to 5-(2-fluorophenyl)sulfanylpentan-1-ol can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of aldehydes and ketones and is generally compatible with thioethers. youtube.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might be less chemoselective. Enzymatic reductions also offer a highly selective method for converting aldehydes to alcohols. nih.govresearchgate.net

Table 3: Selective Oxidation and Reduction of the Aldehyde

Transformation Reagent(s) Product
Oxidation Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene 5-(2-Fluorophenyl)sulfanylpentanoic acid
Oxidation Silver nitrate, ammonia (B1221849) (Tollens' reagent) 5-(2-Fluorophenyl)sulfanylpentanoic acid
Reduction Sodium borohydride (NaBH₄), methanol 5-(2-Fluorophenyl)sulfanylpentan-1-ol

This table presents illustrative examples based on the general reactivity of aldehydes, as specific experimental data for this compound is not available in the cited literature, except where noted.

Transformations of the Thioether Linkage

The thioether linkage in this compound provides another site for chemical modification, including the formation of sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones.

Synthesis of Sulfonium Salts and Their Reactivity Profiles

Thioethers can be converted into sulfonium salts by reaction with alkylating agents such as alkyl halides. oaepublish.com The resulting sulfonium salt of this compound would feature a positively charged sulfur atom, making the adjacent groups susceptible to nucleophilic attack or elimination.

Sulfonium salts can act as alkylating agents themselves or undergo elimination to form alkenes. A particularly useful transformation is the formation of sulfur ylides by deprotonation of a carbon adjacent to the sulfonium center. baranlab.org These ylides are valuable intermediates in organic synthesis, for instance, in the Corey-Chaykovsky reaction to form epoxides from carbonyl compounds. Intramolecular reactions of a sulfur ylide derived from this compound could potentially lead to the formation of cyclic products.

Table 4: Synthesis and Potential Reactivity of a Sulfonium Salt

Reaction Reagent(s) Intermediate/Product
Sulfonium Salt Formation Methyl iodide (CH₃I) (5-Oxopentyl)(2-fluorophenyl)(methyl)sulfonium iodide
Ylide Formation Strong base (e.g., n-BuLi) (2-Fluorophenyl)(methyl)sulfonium-5-pentanalide (a sulfur ylide)

This table presents illustrative examples based on the general reactivity of thioethers and sulfonium salts, as specific experimental data for this compound is not available in the cited literature.

Controlled Oxidation to Sulfoxides and Sulfones

The thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. The key challenge is the chemoselective oxidation of the sulfur atom without affecting the aldehyde group.

Controlled oxidation to the sulfoxide, 5-(2-fluorophenyl)sulfinylpentanal, can often be achieved using one equivalent of an oxidizing agent under carefully controlled conditions. Reagents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are commonly employed for this transformation.

Oxidation to the sulfone, 5-(2-fluorophenyl)sulfonylpentanal, typically requires stronger oxidizing conditions or an excess of the oxidizing agent. For example, using an excess of hydrogen peroxide or potassium permanganate (B83412) would likely lead to the formation of the sulfone. The aldehyde group is also susceptible to oxidation under these conditions, potentially leading to the corresponding carboxylic acid sulfone. Therefore, protecting the aldehyde group (e.g., as an acetal) before the oxidation of the thioether might be a necessary synthetic strategy to achieve the desired sulfone aldehyde.

Table 5: Controlled Oxidation of the Thioether

Target Product Reagent(s) Product
Sulfoxide 1 eq. H₂O₂, acetic acid 5-(2-Fluorophenyl)sulfinylpentanal
Sulfoxide 1 eq. m-CPBA, CH₂Cl₂, low temp. 5-(2-Fluorophenyl)sulfinylpentanal
Sulfone Excess H₂O₂, acetic acid 5-(2-Fluorophenyl)sulfonylpentanal (potential over-oxidation of aldehyde)

This table presents illustrative examples based on the general reactivity of thioethers and the principles of chemoselective oxidation, as specific experimental data for this compound is not available in the cited literature.

Cleavage and Modification Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in aryl thioethers such as this compound represents a key site for potential chemical transformations. While direct experimental data on the C-S bond cleavage of this specific molecule is not documented, analogous reactions of other alkyl aryl thioethers provide insight into its likely reactivity.

One common method for C-S bond cleavage involves oxidative protocols. For instance, electrochemical methods have been reported for the regioselective cleavage of the C(sp³)–S bond in alkyl aryl thioethers under mild conditions. rsc.org This electro-oxidative approach typically leads to the formation of aldehydes or ketones from the alkyl portion and sulfinates from the arylthio fragment, suggesting that this compound could potentially be cleaved to yield pentanal and 2-fluorobenzenesulfinate. rsc.org

Photochemical methods also offer a pathway for C-S bond cleavage. Studies on saturated thioethers have shown that excitation with UV light can lead to ultrafast fragmentation of the C-S bond. rsc.org This process is driven by the evolution of Rydberg-to-valence orbital character along the S-C stretching coordinate. rsc.org

Furthermore, thiol-mediated exchange reactions on thioether-bonded probes have been demonstrated, where the C-S bond is cleaved through exchanges with thiols like glutathione. nih.gov This suggests that under specific biological or biomimetic conditions, the thioether linkage in this compound could be susceptible to cleavage by endogenous thiols. nih.gov

It is important to note that the solvent can play a crucial role in the stability of the C-S bond. For example, the adsorption of octadecane (B175841) thiol to copper in ethanol (B145695) has been shown to induce C-S bond cleavage, a phenomenon not observed in tetrahydrofuran. nih.gov

Reactivity of the Fluorinated Aromatic Ring

The 2-fluorophenyl group in this compound is expected to undergo reactions typical of fluorinated aromatics, including substitution and cross-coupling reactions. The fluorine substituent, being an ortho, para-directing deactivator for electrophilic substitution and an activator for nucleophilic substitution, significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution Investigations (if activated)

The presence of the electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The position ortho to the fluorine atom is particularly activated. However, for SNAr to occur efficiently, a good leaving group is typically required at a position activated by an electron-withdrawing group. In this case, the fluorine itself could potentially act as a leaving group under forcing conditions with a strong nucleophile.

Metal-Mediated Cross-Coupling Reactions on the Aryl Moiety (post-functionalization)

While the parent molecule does not possess a typical leaving group for standard cross-coupling reactions, functionalization of the aromatic ring (e.g., through halogenation) would open avenues for various metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo substituent were introduced onto the fluorophenyl ring, palladium- or copper-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, metal-catalyzed C-S bond formation reactions, often reversible under certain conditions, highlight the possibility of using the existing C-S bond as a handle. For example, palladium-catalyzed reactions are commonly used for the synthesis of aryl thioethers from aryl halides and thiols. acsgcipr.org

Investigations into Cascade, Tandem, and Multicomponent Reactions Utilizing Multiple Functional Groups

The concurrent presence of an aldehyde, a thioether, and a fluorinated aromatic ring in this compound makes it a prime candidate for cascade, tandem, or multicomponent reactions. The aldehyde functionality can readily react with nucleophiles, and this initial reaction could be followed by a subsequent transformation involving the thioether or the aromatic ring.

For instance, a reaction could be initiated at the aldehyde, followed by an intramolecular cyclization onto the aromatic ring, potentially facilitated by the thioether group. Lewis acid catalysis could play a dual role in activating the aldehyde and promoting a Friedel-Crafts-type reaction. researchgate.net

The aldehyde can also participate in multicomponent reactions. For example, a three-component reaction of an aryne, a sodium sulfinate, and an aldehyde can lead to the formation of 2-sulfonyl benzyl (B1604629) alcohol derivatives. acs.org While this specific reaction involves external sulfinates, it demonstrates the potential for the aldehyde in this compound to participate in complex transformations.

Moreover, the combination of the aldehyde and the thioether could lead to interesting cyclization pathways. For instance, intramolecular ketyl-olefin coupling reactions are known to be effective for the synthesis of cyclic compounds. acs.org While the current molecule lacks an olefin, a related derivative could undergo such a transformation.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For 5-(2-Fluorophenyl)sulfanylpentanal (C₁₁H₁₃FOS), the theoretical exact mass would be calculated and compared against an experimental value. This high degree of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. Furthermore, analysis of the fragmentation patterns produced during mass spectrometry can reveal the connectivity of the molecule's constituent parts. However, no specific HRMS data, including measured exact mass or fragmentation pathways, for this compound has been found in the public domain.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional and multi-dimensional NMR experiments would be required for a comprehensive assignment of all proton and carbon signals in this compound.

Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

Multi-dimensional NMR techniques are indispensable for establishing the bonding framework and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the pentanal chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the fluorophenyl group, the thioether linkage, and the pentanal chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to define the molecule's preferred conformation.

Despite the power of these techniques, no specific COSY, HSQC, HMBC, or NOESY data for this compound is currently available.

Fluorine-19 NMR Spectroscopy for Analysis of the Aromatic Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a key technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.govnih.gov This technique would confirm the presence of the fluorine and provide information about its position on the aromatic ring. Coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) would also be observable and would further aid in the structural assignment. Specific ¹⁹F NMR chemical shift and coupling constant data for this compound have not been reported in the reviewed literature.

Carbon-13 NMR and Proton NMR Chemical Shift Prediction and Analysis

Standard one-dimensional ¹H and ¹³C NMR spectra would provide foundational information. The ¹H NMR spectrum would show the number of different types of protons, their integration (ratio), and their splitting patterns. The ¹³C NMR spectrum would indicate the number of unique carbon environments. While chemical shifts can be predicted using computational software, experimentally obtained and verified data for this compound is not presently available.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. sigmaaldrich.com For this compound, these techniques would be expected to show characteristic absorption bands for:

The aldehyde C=O stretch.

The aldehyde C-H stretch.

C-S stretching vibrations.

Aromatic C=C and C-H stretching and bending vibrations.

The C-F stretching vibration.

A detailed vibrational analysis requires experimentally recorded spectra, which are not available for this compound.

X-ray Crystallography for Single-Crystal Structural Confirmation (if crystalline material is obtained)

If this compound could be synthesized and purified as a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry unequivocally. There is no indication in the current literature that this compound has been crystallized and analyzed by this method.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy is a powerful class of techniques used to investigate the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. The resulting signals provide unique information about the stereochemistry of a molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. A CD spectrum displays this difference as a function of wavelength, resulting in positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms around a stereocenter. For a given chiral molecule, its enantiomer will produce a CD spectrum that is a mirror image. This property makes CD spectroscopy an invaluable tool for the unambiguous assignment of absolute configuration when compared with reference compounds or theoretical calculations.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD spectra of enantiomers are mirror images of each other. The shape of an ORD curve, particularly in the region of an absorption band (the Cotton effect region), is directly related to the stereochemistry of the molecule. wikipedia.org

In the context of a hypothetical chiral derivative of this compound, such as one containing a stereocenter at a specific carbon atom, chiroptical spectroscopy would be the definitive method for elucidating its absolute configuration. For instance, if a chiral synthesis produced both (R)- and (S)-enantiomers of a derivative, their CD spectra would be expected to show mirror-image Cotton effects.

While no specific data exists for this compound, the general approach would involve the following:

Synthesis of a Chiral Derivative: A chiral center would need to be introduced into the molecule, for example, by asymmetric reduction of the aldehyde group or by substitution at the aliphatic chain.

Separation of Enantiomers: The resulting racemic mixture would be separated into its constituent enantiomers using chiral chromatography or other resolution techniques.

Spectroscopic Analysis: The purified enantiomers would then be analyzed using CD and ORD spectroscopy.

Comparison and Assignment: The experimental spectra would be compared with each other to confirm their enantiomeric relationship. To assign the absolute configuration (R or S), the experimental data would ideally be compared to spectra predicted by quantum chemical calculations or to the spectra of known reference compounds with similar chromophores and stereocenters.

Although no research has been published on the chiroptical properties of this compound derivatives, the principles of CD and ORD spectroscopy provide a clear theoretical framework for how such studies would be conducted to determine their stereochemistry. The lack of available data highlights a potential area for future research in the stereochemical analysis of novel organosulfur compounds.

Computational and Theoretical Investigations of 5 2 Fluorophenyl Sulfanylpentanal

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(2-Fluorophenyl)sulfanylpentanal, these calculations would provide a deep understanding of its electronic nature.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would involve optimizing the molecule's three-dimensional structure to find its most stable arrangement of atoms, known as the ground state geometry. This process also yields the ground state energy, a key piece of information for assessing the molecule's stability. Different functionals and basis sets within DFT could be benchmarked to ensure the reliability of the calculated properties.

Ab Initio Calculations for Energy and Reactivity Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate the energy of this compound with high accuracy. These calculations, while more computationally demanding, would provide benchmark values for the results obtained from DFT methods and offer more precise predictions of the molecule's reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) via Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also provide insights into intermolecular interactions or solvent effects not accounted for in the calculations.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of its behavior in a specific solvent environment. An MD simulation of this compound would involve simulating the motion of the molecule and surrounding solvent molecules over time. This would allow for the study of its dynamic behavior, including conformational changes and intermolecular interactions with the solvent. Understanding how the solvent influences the conformational preferences and reactivity of the molecule is critical for predicting its behavior in solution.

Reactivity Prediction and Mechanistic Insights using Frontier Molecular Orbital Theory and Conceptual DFT

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. For this compound, the energies and spatial distributions of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Conceptual DFT provides a framework of chemical reactivity indices such as electronegativity, hardness, softness, and the Fukui function, which can be calculated to quantify the reactivity of different atomic sites within the molecule. These theoretical tools would be instrumental in predicting how this compound might react with other chemical species and in elucidating potential reaction mechanisms.

Mechanistic Studies of Reactions Involving 5 2 Fluorophenyl Sulfanylpentanal

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and Hammett Plots

There are no published studies that employ kinetic isotope effects (KIEs) or Hammett plots to investigate the reaction mechanisms of 5-(2-Fluorophenyl)sulfanylpentanal.

Kinetic Isotope Effects (KIEs): This technique involves substituting an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. wikipedia.orgnih.gov A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edunih.gov Secondary KIEs, where the bond to the isotope is not broken, can provide information about changes in hybridization or the steric environment at the labeled position during the reaction. wikipedia.org For a hypothetical reaction involving this compound, deuterating a specific carbon atom could, for instance, help determine if a C-H bond is cleaved in the slowest step. However, no such experimental data has been reported for this compound.

Hammett Plots: The Hammett equation is a tool used in physical organic chemistry to explore the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. wikipedia.org By plotting the logarithm of the reaction rate or equilibrium constant against a substituent constant (sigma, σ), a linear relationship is often observed. The slope of this line (rho, ρ) provides insight into the development of charge in the transition state. wikipedia.org For example, a large positive ρ value indicates the buildup of negative charge (or loss of positive charge) in the transition state, while a negative ρ value suggests the buildup of positive charge. wikipedia.org To apply this to this compound, one would need to synthesize a series of analogues with different substituents on the phenyl ring and measure their reaction rates. No such studies are present in the current body of scientific literature.

Transition State Analysis for Key Transformations through Computational and Experimental Methods

No research is available that details the transition state analysis for any chemical transformation involving this compound, either through computational modeling or experimental techniques.

Computational methods, such as density functional theory (DFT), are powerful tools for locating and characterizing the geometry and energy of transition states. This allows for the visualization of the atomic arrangements during the bond-breaking and bond-forming processes. Experimental methods for probing transition state structure are often indirect and can involve the interpretation of kinetic isotope effects, activation parameters derived from temperature-dependent rate studies (Eyring equation), and structure-activity relationships. The absence of any reaction studies for this compound means that no such analyses have been performed.

Computational Mechanistic Pathways and Energy Barrier Determination

A search of the scientific literature yielded no computational studies on the mechanistic pathways or the determination of energy barriers for reactions of this compound.

Modern computational chemistry allows for the detailed mapping of reaction potential energy surfaces. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. The highest energy barrier along this pathway corresponds to the rate-determining step of the reaction. These calculations can be used to distinguish between different possible mechanisms and to predict reaction rates. However, no such computational work has been published for this compound.

Spectroscopic Monitoring of Reaction Intermediates and Reaction Progress

There are no reports in the scientific literature of the use of spectroscopic techniques to monitor the progress of reactions involving this compound or to identify any reaction intermediates.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are commonly used to follow the disappearance of reactants and the appearance of products over time. chemrxiv.org In some cases, if a reaction intermediate accumulates to a sufficient concentration, it can be directly observed and characterized using these methods. For very short-lived intermediates, specialized techniques like stopped-flow spectroscopy or flash photolysis may be required. The lack of published reaction studies for this compound means that no such spectroscopic monitoring has been documented.

Catalyst Design and Mechanistic Insights in Organocatalyzed or Metal-Catalyzed Reactions

No studies have been published concerning the design of catalysts for reactions involving this compound, nor are there any mechanistic insights available for its potential participation in organocatalyzed or metal-catalyzed transformations.

The development of a catalyst for a specific transformation of this compound would first require the identification of a synthetically useful reaction that this compound can undergo. Following this, catalyst design would involve selecting a suitable catalytic system (e.g., a transition metal complex or a small organic molecule) and optimizing its structure to achieve high efficiency and selectivity. Mechanistic studies would then be crucial to understand how the catalyst interacts with the substrate and facilitates the reaction, guiding further improvements in catalyst performance. As no such reactions have been reported, this area of research remains unexplored for this particular compound.

An extensive search for scientific literature and research data on the chemical compound This compound reveals a significant lack of published studies, detailed research findings, or established datasets directly pertaining to this specific molecule. As a result, constructing an article with the requested in-depth analysis, data tables, and detailed research findings is not feasible without resorting to speculation, which would compromise the integrity of a scientific and factual report.

The provided outline requires a thorough exploration of the synthesis, derivatization, and modification of this compound, including specific reaction pathways and the properties of its analogs. This level of detail necessitates access to peer-reviewed research articles, experimental data, and established synthetic protocols that are not available in the public domain for this particular compound.

General chemical principles can predict the theoretical reactivity of the functional groups present in this compound—the aldehyde, the thioether, and the fluorophenyl group. For instance, the aldehyde group would be expected to undergo reactions like oxidation, reduction, and nucleophilic addition to form the derivatives mentioned in the outline (imines, oximes, etc.). Similarly, the sulfur atom could theoretically be oxidized to a sulfoxide (B87167) or sulfone, or alkylated to a sulfonium (B1226848) salt.

However, without experimental data from actual research, any discussion of reaction conditions, yields, and the specific properties of the resulting derivatives would be purely hypothetical. Providing such speculative information would not meet the standard of a professional and authoritative scientific article.

Therefore, due to the absence of concrete research findings and data for "this compound," it is not possible to generate the requested article with the specified level of detail and scientific accuracy. Further research and publication on this compound are required before a comprehensive and factual article can be written.

Synthesis and Exploration of Derivatives and Analogs of 5 2 Fluorophenyl Sulfanylpentanal

Modification of the Pentyl Chain Backbone

Homologation and Chain Shortening Strategies

Altering the length of the pentanal chain in 5-(2-Fluorophenyl)sulfanylpentanal can significantly impact its lipophilicity, conformational flexibility, and interaction with biological targets. Both increasing (homologation) and decreasing the chain length are valuable strategies.

Homologation:

The extension of the aldehyde-terminated alkyl chain can be achieved through various established synthetic methodologies. One common approach is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. For instance, reacting this compound with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis of the resulting enol ether, would yield the six-carbon aldehyde, 6-(2-Fluorophenyl)sulfanylhexanal.

Another versatile method is the use of organometallic reagents. For example, the reaction of the aldehyde with the Grignard reagent derived from a protected bromoethanol, followed by oxidation, would also result in a longer chain aldehyde.

Chain Shortening:

Strategies for shortening the alkyl chain often involve oxidative cleavage. One potential route is the Baeyer-Villiger oxidation of the parent aldehyde to a formate (B1220265) ester, followed by hydrolysis to the corresponding alcohol, 4-(2-Fluorophenyl)sulfanylbutan-1-ol. Subsequent oxidation of this alcohol would then yield the desired shorter aldehyde, 4-(2-Fluorophenyl)sulfanylbutanal.

Alternatively, a retro-Claisen condensation approach could be explored, although this is generally more applicable to 1,3-dicarbonyl compounds.

A summary of these strategies is presented in Table 1.

Table 1: Synthetic Strategies for Homologation and Chain Shortening

Strategy Reagents and Conditions Product
Homologation (Wittig) 1. Ph3P=CHOMe 2. H3O+6-(2-Fluorophenyl)sulfanylhexanal
Homologation (Grignard) 1. BrMg(CH2)2OTBDMS 2. Oxidation (e.g., PCC, DMP)7-(2-Fluorophenyl)sulfanylheptanal
Chain Shortening (Oxidative Cleavage) 1. m-CPBA 2. NaOH 3. PCC4-(2-Fluorophenyl)sulfanylbutanal

Introduction of Additional Functional Groups or Heteroatoms

The introduction of new functional groups or heteroatoms into the aliphatic backbone can profoundly influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Functional Group Introduction:

The aldehyde moiety of this compound is a prime site for derivatization. For example, it can be readily oxidized to a carboxylic acid (5-(2-Fluorophenyl)sulfanylpentanoic acid) using reagents like potassium permanganate (B83412) or Jones reagent. Reduction of the aldehyde, using sodium borohydride (B1222165) for instance, would yield the corresponding primary alcohol (5-(2-Fluorophenyl)sulfanylpentan-1-ol). This alcohol can then serve as a handle for further functionalization, such as esterification or etherification.

The α-carbon to the aldehyde can also be a site for functionalization. For example, α-amination to introduce an amino group can be achieved through methods like the Strecker synthesis, which would lead to the formation of α-amino acid derivatives.

Heteroatom Introduction:

Replacing a methylene (B1212753) group within the alkyl chain with a heteroatom, such as oxygen or nitrogen, can create ether or amine analogs, respectively. For example, a Williamson ether synthesis-type approach could be envisioned, where 2-fluorothiophenol (B1332064) is reacted with a dihaloalkane to introduce an ether linkage at a specific position in the chain.

Structural Modifications of the Fluorinated Aromatic Ring

Modifying the electronic properties and substitution pattern of the 2-fluorophenyl ring is another key strategy for analog design.

Introduction of Additional Substituents at Different Positions

The introduction of further substituents on the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the fluorine and the alkylthio group would need to be carefully considered. The fluorine atom is an ortho-, para-director, while the alkylthio group is also an ortho-, para-director. This would likely lead to substitution at the 4- and 6-positions.

For instance, nitration of this compound using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-(2-Fluoro-4-nitrophenyl)sulfanylpentanal and 5-(2-Fluoro-6-nitrophenyl)sulfanylpentanal. Subsequent reduction of the nitro group could then provide access to the corresponding amino-substituted analogs.

Halogenation, such as bromination using N-bromosuccinimide (NBS), would also be expected to follow a similar regiochemical outcome.

Synthesis and Comparative Study of Isomeric Fluorophenyl Variations (e.g., 3-Fluorophenyl, 4-Fluorophenyl)

The position of the fluorine atom on the aromatic ring can have a substantial impact on the compound's electronic and conformational properties. Therefore, the synthesis and comparative evaluation of the 3-fluorophenyl and 4-fluorophenyl isomers are of significant interest.

The synthesis of these isomers would follow a similar synthetic route to the parent compound, starting from the corresponding isomeric fluorothiophenols. For example, 3-fluorothiophenol (B1676560) or 4-fluorothiophenol (B130044) would be reacted with a suitable five-carbon synthon containing a masked aldehyde, such as 5-bromopentanal (B1354046) or its acetal-protected form, followed by deprotection.

A comparative study of these isomers would involve the characterization of their physicochemical properties, such as pKa, lipophilicity (logP), and dipole moment, as well as an evaluation of their biological activity or material properties in relevant assays.

Table 2: Isomeric Fluorophenyl Variations of 5-(Phenyl)sulfanylpentanal

Compound Name Starting Aryl Thiol Structure
This compound2-Fluorothiophenol
5-(3-Fluorophenyl)sulfanylpentanal3-Fluorothiophenol
5-(4-Fluorophenyl)sulfanylpentanal4-Fluorothiophenol

Synthesis of Chiral Analogs and Investigation of Enantioselective Transformations

The introduction of chirality into the molecule can lead to enantiomers with distinct biological activities. Chirality can be introduced at several positions, including the α-carbon to the aldehyde or one of the methylene groups in the alkyl chain.

Synthesis of Chiral Analogs:

One approach to synthesize chiral analogs is to employ a chiral auxiliary. For example, the Evans' oxazolidinone chemistry could be utilized. An N-acylated oxazolidinone could be alkylated with a suitable electrophile containing the 2-fluorophenylthio moiety to stereoselectively form a new chiral center. Subsequent removal of the chiral auxiliary would then yield the chiral carboxylic acid, which can be reduced to the desired chiral aldehyde.

Alternatively, asymmetric catalysis can be employed. For instance, an enantioselective Michael addition of 2-fluorothiophenol to a suitable α,β-unsaturated aldehyde in the presence of a chiral catalyst could directly generate a chiral aldehyde product.

Investigation of Enantioselective Transformations:

Once a racemic mixture of a chiral analog is synthesized, for example, 5-(2-Fluorophenyl)sulfanyl-2-methylpentanal, the investigation of enantioselective transformations becomes relevant. This could involve the kinetic resolution of the racemic aldehyde using a chiral catalyst or enzyme. For example, a lipase-catalyzed transesterification could selectively acylate one enantiomer, allowing for the separation of the two enantiomers.

The individual enantiomers could then be evaluated to determine if the desired biological or material property is stereospecific.

Exploratory Research on the Role of 5 2 Fluorophenyl Sulfanylpentanal in Advanced Synthetic Methodologies and Materials Science Precursors

Investigation as a Versatile Building Block in the Synthesis of Complex Organic Molecules

A thorough search for the use of 5-(2-Fluorophenyl)sulfanylpentanal as a foundational element in the construction of more complex organic structures yielded no specific results. The aldehyde functional group and the fluorophenyl thioether moiety suggest its potential utility in a variety of organic reactions. The aldehyde could, for instance, participate in nucleophilic additions, Wittig reactions, or reductive aminations to build molecular complexity. The thioether linkage could be a target for oxidation to sulfoxides or sulfones, and the fluorinated aromatic ring offers a site for nucleophilic aromatic substitution or cross-coupling reactions. However, no published studies have demonstrated these or any other synthetic transformations using this specific compound.

Precursor for Advanced Polymeric Materials via Aldehyde Polymerization or Thioether Linkage

There is currently no scientific literature available that describes the use of this compound as a monomer for the creation of advanced polymeric materials. Theoretically, the aldehyde group could undergo polymerization through various mechanisms, such as condensation reactions, to form novel polymer backbones. Additionally, the thioether linkage presents a potential point for polymerization, although this is a less common strategy. Research in this area would be groundbreaking, potentially leading to new polymers with unique thermal, optical, or mechanical properties imparted by the fluorophenyl and thioether moieties.

Application in Supramolecular Chemistry and Self-Assembly Studies Based on Intermolecular Interactions

The potential for this compound to participate in supramolecular chemistry and self-assembly remains unexplored, with no research articles found on this topic. The presence of the fluorine atom, the sulfur atom, and the aldehyde's carbonyl group could facilitate a range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding. These interactions could, in principle, drive the self-assembly of the molecule into ordered supramolecular structures such as gels, liquid crystals, or monolayers. However, no experimental evidence for such behavior has been reported.

Role in Catalysis Research, e.g., as a Ligand Component for Metal Catalysts or as an Organocatalyst Precursor

An extensive search of catalysis literature did not reveal any instances of this compound being used in catalysis research. The sulfur and oxygen atoms in the molecule possess lone pairs of electrons that could potentially coordinate to metal centers, making it a candidate for a bidentate ligand in transition metal catalysis. The development of catalysts from this scaffold could offer unique reactivity or selectivity in various organic transformations. Furthermore, the aldehyde functionality could be a starting point for the synthesis of novel organocatalysts. To date, no such applications have been documented.

Studies on its Environmental Fate through Chemical Degradation Pathways and Implications for Sustainable Chemistry Practices

Information regarding the environmental impact and degradation of this compound is not available in the current body of scientific literature. Understanding the chemical pathways through which this compound might break down in the environment is crucial for assessing its long-term ecological footprint. Such studies would involve investigating its susceptibility to hydrolysis, oxidation, photolysis, and biodegradation. This knowledge is essential for developing sustainable chemical practices related to its synthesis, use, and disposal. The absence of this data highlights a significant gap in the understanding of this compound's life cycle.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(2-Fluorophenyl)sulfanylpentanal, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2-fluorobenzenethiol reacts with a halogenated pentanal precursor (e.g., 5-bromopentanal). Optimization involves using polar aprotic solvents (e.g., DMF), bases (e.g., K₂CO₃), and temperatures of 50–80°C. Catalytic agents like phase-transfer catalysts can improve thiolate anion reactivity. Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic fluorine-coupled splitting patterns (²J coupling ~8–12 Hz).
  • ¹⁹F NMR : Confirm fluorophenyl substitution (δ ~-110 to -120 ppm).
  • IR : Aldehyde C=O stretch (~1720 cm⁻¹) and C-S bond (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₁₁H₁₁FOS). Cross-validate with computational predictions (DFT) for spectral assignments .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation. Purity should be verified periodically via HPLC (C18 column, acetonitrile/water mobile phase). Stabilizing agents (e.g., BHT) may be added if radical-mediated degradation is observed .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state analysis (NEB method) help rationalize regioselectivity in reactions like aldol condensations. Validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives across different assays?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) and validate activity via orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays). Perform SAR studies to isolate critical functional groups. Use high-purity samples (>95% by HPLC) and control for stereochemical variations. Meta-analysis of existing data with multivariate regression can identify confounding variables .

Q. How can X-ray crystallography address structural ambiguities in this compound derivatives, and what challenges arise during refinement?

  • Methodological Answer : Crystallize derivatives (e.g., oxime or hydrazone analogs) using vapor diffusion. Refinement via SHELXL requires careful handling of disordered aliphatic chains and anisotropic thermal parameters. Twinning or low-resolution data (<1.0 Å) may necessitate using the TWINROTMAT instruction or alternative software (e.g., OLEX2). Validate hydrogen bonding and torsion angles against DFT-optimized structures .

Q. What experimental approaches can determine the rate-determining step in the oxidation of this compound to its carboxylic acid derivative?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde oxidation kinetics (e.g., with KMnO₄). Isotopic labeling (¹⁸O in H₂O) tracks oxygen incorporation. Eyring analysis of temperature-dependent rates reveals activation parameters (ΔH‡, ΔS‡). Computational modeling (MD simulations) can visualize transition states for proton abstraction or electron transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.